5,5'-[Iminodi(methylene)]DI(2-furoic acid)
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Overview
Description
5,5’-[Iminodi(methylene)]DI(2-furoic acid): is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol This compound is characterized by the presence of two furoic acid moieties linked by an iminodi(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[Iminodi(methylene)]DI(2-furoic acid) typically involves the reaction of furoic acid derivatives with an appropriate amine under controlled conditions. One common method is the condensation reaction between 2-furoic acid and formaldehyde in the presence of an amine catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the furoic acid moieties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the furoic acid moieties.
Reduction: Reduced forms of the furoic acid moieties.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of 5,5’-[Iminodi(methylene)]DI(2-furoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Furoic acid: A simpler derivative with a single furoic acid moiety.
5,5’-[Iminodi(methylene)]DI(2-thiophene carboxylic acid): A similar compound with thiophene rings instead of furoic acid rings.
Uniqueness: 5,5’-[Iminodi(methylene)]DI(2-furoic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the iminodi(methylene) bridge and two furoic acid moieties allows for diverse chemical transformations and applications .
Properties
CAS No. |
73751-08-3 |
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Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
5-[[(5-carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c14-11(15)9-3-1-7(18-9)5-13-6-8-2-4-10(19-8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
UWWDIYIUNFBYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CNCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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